molecular formula C15H23NO B14940367 2-(4-methylphenyl)-N,N-dipropylacetamide

2-(4-methylphenyl)-N,N-dipropylacetamide

Cat. No.: B14940367
M. Wt: 233.35 g/mol
InChI Key: WBQDDHFAEJUXDH-UHFFFAOYSA-N
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Description

2-(4-methylphenyl)-N,N-dipropylacetamide is an organic compound characterized by the presence of a 4-methylphenyl group attached to an acetamide moiety, with two propyl groups bonded to the nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-methylphenyl)-N,N-dipropylacetamide typically involves the reaction of 4-methylbenzoyl chloride with N,N-dipropylamine in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The general reaction scheme is as follows:

4-methylbenzoyl chloride+N,N-dipropylaminetriethylamineThis compound\text{4-methylbenzoyl chloride} + \text{N,N-dipropylamine} \xrightarrow{\text{triethylamine}} \text{this compound} 4-methylbenzoyl chloride+N,N-dipropylaminetriethylamine​this compound

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-(4-methylphenyl)-N,N-dipropylacetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the amide group to an amine.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4)

    Substitution: Halogens (e.g., bromine), nitrating agents (e.g., nitric acid)

Major Products Formed

    Oxidation: Carboxylic acids, ketones

    Reduction: Amines

    Substitution: Halogenated or nitrated derivatives

Scientific Research Applications

2-(4-methylphenyl)-N,N-dipropylacetamide has several scientific research applications, including:

    Medicinal Chemistry: The compound can be used as a precursor for the synthesis of pharmaceuticals with potential therapeutic effects.

    Biological Studies: It may serve as a model compound for studying the interactions of amides with biological targets.

    Industrial Applications: The compound can be utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(4-methylphenyl)-N,N-dipropylacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity. The exact pathways and molecular targets involved can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-methylphenyl)-N,N-dimethylacetamide
  • 2-(4-methylphenyl)-N,N-diethylacetamide
  • 2-(4-methylphenyl)-N,N-dibutylacetamide

Uniqueness

2-(4-methylphenyl)-N,N-dipropylacetamide is unique due to the presence of two propyl groups attached to the nitrogen atom, which can influence its chemical properties and reactivity. This structural feature may result in different biological activities and industrial applications compared to its analogs with shorter or longer alkyl chains.

Properties

Molecular Formula

C15H23NO

Molecular Weight

233.35 g/mol

IUPAC Name

2-(4-methylphenyl)-N,N-dipropylacetamide

InChI

InChI=1S/C15H23NO/c1-4-10-16(11-5-2)15(17)12-14-8-6-13(3)7-9-14/h6-9H,4-5,10-12H2,1-3H3

InChI Key

WBQDDHFAEJUXDH-UHFFFAOYSA-N

Canonical SMILES

CCCN(CCC)C(=O)CC1=CC=C(C=C1)C

Origin of Product

United States

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